

# Tranilast vs. Placebo for Restenosis: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Tranilast** versus placebo in the prevention of restenosis following percutaneous coronary intervention (PCI), based on data from key double-blind, randomized clinical trials. The following sections detail the quantitative outcomes, experimental methodologies, and the underlying signaling pathways involved.

### **Quantitative Data Summary**

The clinical efficacy of **Tranilast** in preventing restenosis has been evaluated in multiple clinical trials. The data presented below summarizes the key findings from the large-scale PRESTO trial and the earlier, smaller Japanese TREAT and TREAT-2 trials.

## Table 1: Clinical and Angiographic Outcomes of the PRESTO Trial[1][2]



| Outcome (at 9 months)                                                            | Placebo (n=~5742) | Tranilast (300-450<br>mg BID for 1-3<br>months) (n=~5742) | P-value      |
|----------------------------------------------------------------------------------|-------------------|-----------------------------------------------------------|--------------|
| Primary Endpoint                                                                 |                   |                                                           |              |
| Death, Myocardial Infarction, or Ischemia-Driven Target Vessel Revascularization | 15.8%             | 15.5% - 16.1%                                             | 0.77 to 0.81 |
| Angiographic<br>Substudy (n=2018)                                                |                   |                                                           |              |
| Minimal Lumen Diameter (MLD) at follow-up                                        | 1.76 ± 0.77 mm    | 1.72 to 1.78 ± 0.76 to 0.80 mm                            | 0.49 to 0.89 |
| Intravascular Ultrasound (IVUS) Substudy (n=1107)                                |                   |                                                           |              |
| Plaque Volume at follow-up                                                       | 39.3 mm³          | 37.5 to 46.1 mm <sup>3</sup>                              | 0.16 to 0.72 |
| Adverse Events                                                                   | _                 |                                                           |              |
| Hepatic Laboratory Test Abnormality                                              | 0.2%              | 11.4%                                                     | <0.01        |

Table 2: Angiographic Restenosis Rates in Japanese Clinical Trials[3][4][5]



| Trial   | Outcome                                           | Placebo       | Tranilast (600<br>mg/day for 3<br>months) | P-value |
|---------|---------------------------------------------------|---------------|-------------------------------------------|---------|
| TREAT   | Restenosis Rate<br>(≥50% loss of<br>initial gain) | 46.5% (n=71)  | 14.7% (n=68)                              | <0.0001 |
| TREAT   | Restenosis Rate<br>(≥50% diameter<br>stenosis)    | 39.4%         | 17.6%                                     | 0.005   |
| TREAT-2 | Restenosis Rate<br>(≥50% loss of<br>initial gain) | 44.1% (n=127) | 18.8% (n=112)                             | 0.00005 |
| TREAT-2 | Restenosis Rate<br>(≥50% diameter<br>stenosis)    | 41.9%         | 25.9%                                     | 0.012   |

### **Experimental Protocols**

Below are the methodologies for the key clinical trials cited in this guide.

# PRESTO (Prevention of REStenosis with Tranilast and its Outcomes) Trial[2][6][7]

- Study Design: A multicenter, double-blind, placebo-controlled, randomized trial involving 11,484 patients.
- Patient Population: Patients undergoing percutaneous transluminal coronary revascularization (PTCR) with or without stenting for single or multiple vessels. The lesions could be de novo or restenotic.
- Intervention: Patients were randomized to receive **Tranilast** (300 mg or 450 mg twice daily for 1 or 3 months) or a matching placebo. Drug administration was initiated within 4 hours after a successful PCI.



- Primary Endpoint: The primary endpoint was the composite of death, myocardial infarction, or ischemia-driven target vessel revascularization within a 9-month follow-up period.
- Angiographic and IVUS Substudies: A subset of 2,000 patients was designated for a 9-month follow-up angiography, with 1,000 of those also undergoing intravascular ultrasound (IVUS).
  - Quantitative Coronary Angiography (QCA): Minimal lumen diameter (MLD) was measured to assess the degree of restenosis.
  - Intravascular Ultrasound (IVUS): Plaque volume was measured to provide a more detailed assessment of neointimal hyperplasia.

## TREAT (Tranilast Restenosis Following Angioplasty Trial) and TREAT-2 Trials[3][5]

- Study Design: Multicenter, randomized, double-blind, placebo-controlled trials.
- Patient Population: Patients who had undergone successful percutaneous transluminal coronary angioplasty (PTCA). The TREAT-2 trial included patients with both de novo and restenotic lesions.
- Intervention: Patients were randomly assigned to receive oral **Tranilast** (300 mg/day or 600 mg/day in the TREAT trial, and 600 mg/day in the TREAT-2 trial) or a placebo for 3 months.
- Primary Endpoint: The primary endpoint was the rate of angiographic restenosis at 3 months, defined as either ≥50% loss of the initial gain in luminal diameter or a percent diameter stenosis of ≥50% at follow-up.
- Angiographic Assessment: Follow-up coronary angiography was performed at 3 months to assess for restenosis using a quantitative approach.

### Signaling Pathways and Mechanism of Action

**Tranilast** is believed to exert its anti-restenotic effects by modulating key signaling pathways involved in vascular smooth muscle cell (VSMC) proliferation and migration, and inflammation.

#### **Inhibition of Growth Factor Signaling**



**Tranilast** has been shown to interfere with the signaling cascades of potent mitogens such as Platelet-Derived Growth Factor (PDGF) and Transforming Growth Factor-beta (TGF- $\beta$ ), which are crucial in the development of neointimal hyperplasia following vascular injury.[1][2]



Click to download full resolution via product page

Caption: **Tranilast** inhibits PDGF and TGF-β signaling pathways.

#### **Cell Cycle Regulation**

**Tranilast** can influence the cell cycle of vascular smooth muscle cells, leading to an arrest in the G0/G1 phase. This is partly achieved through the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21.[3] Some studies suggest this p21 induction may be mediated through the TGF-β signaling pathway.[4][5]





Click to download full resolution via product page

Caption: Tranilast's influence on the cell cycle via p21.

### **Experimental Workflow: A Generalized Overview**

The clinical trials discussed followed a generally consistent workflow from patient enrollment to data analysis.





Click to download full resolution via product page

Caption: Generalized workflow of the **Tranilast** vs. Placebo clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. The PRESTO (Prevention of restenosis with tranilast and its outcomes) protocol: a double-blind, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of PDGF- and TGF-beta 1-induced collagen synthesis, migration and proliferation by tranilast in vascular smooth muscle cells from spontaneously hypertensive rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Transcriptional activation of p21 by Tranilast is mediated via transforming growth factor beta signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- To cite this document: BenchChem. [Tranilast vs. Placebo for Restenosis: A Comparative Analysis of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681357#tranilast-versus-placebo-in-a-double-blind-restenosis-clinical-trial]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com